molecular formula C21H24N2O7S B2691215 2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one; oxalic acid CAS No. 1351658-29-1

2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one; oxalic acid

Cat. No.: B2691215
CAS No.: 1351658-29-1
M. Wt: 448.49
InChI Key: ZWXGGISOOBJRAI-UHFFFAOYSA-N
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Description

The compound 2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one; oxalic acid features a piperazine core substituted with:

  • A benzylsulfanyl group at the ethanone position.
  • A 2-(furan-2-yl)-2-oxoethyl moiety linked to the piperazine ring.
  • Oxalic acid as a counterion, likely enhancing solubility and stability .

Properties

IUPAC Name

2-[4-(2-benzylsulfanylacetyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S.C2H2O4/c22-17(18-7-4-12-24-18)13-20-8-10-21(11-9-20)19(23)15-25-14-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-7,12H,8-11,13-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXGGISOOBJRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)CSCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylsulfanyl.

    Synthesis of the Furan Derivative: The furan moiety can be introduced through a reaction involving furan-2-carboxylic acid and an appropriate reagent to form the furan-2-yl derivative.

    Coupling with Piperazine: The furan derivative is then coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-furan intermediate.

    Final Coupling: The benzylsulfanyl intermediate is then coupled with the piperazine-furan intermediate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and furan moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of sulfur-containing compounds with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan moiety can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Derivatives with Aromatic Substitutions

(a) 1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethan-1-one
  • Key Features : Piperazine linked to a dichlorophenyl-dioxolane-imidazole system.
  • Pharmacology : Acts as a cortisol synthesis inhibitor, highlighting the role of piperazine in modulating enzymatic targets .
  • Contrast : The target compound lacks the imidazole and dioxolane motifs but shares the acetyl-piperazine core.
(b) 4-(Butan-2-yl)piperazin-1-ylmethanone–oxalic acid (1/1)
  • Key Features: Piperazine with a furan-2-yl methanone and butan-2-yl group, paired with oxalic acid.
(c) (4-Fluorophenyl){4-[(Pyridin-2-yl)methyl]piperazin-1-yl}methanone–oxalic acid (1/1)
  • Key Features : Fluorophenyl and pyridinylmethyl substituents on piperazine.
  • Physicochemical Properties : Molecular weight 389.38 g/mol, similar to the target compound (estimated ~400–450 g/mol based on analogs). Oxalic acid improves aqueous solubility, a shared strategy with the target compound .

Piperazine Derivatives with Sulfur-Containing Moieties

(a) 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone
  • Key Features : Sulfur-linked oxadiazole and trifluoromethylphenyl groups.
  • Comparison : The benzylsulfanyl group in the target compound may offer similar thioether-mediated metabolic stability but lacks the oxadiazole ring’s hydrogen-bonding capacity .
(b) 1-(4-{3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(benzylsulfanyl)ethan-1-one
  • Key Features : Benzylsulfanyl and triazolopyrimidine substituents.
  • Contrast : The target compound replaces the triazolopyrimidine with a furan-oxoethyl group, reducing planarity and possibly altering receptor binding .
Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~420–450* Not reported Benzylsulfanyl, furan-oxoethyl
[, Compound 1f] 667.9 198–200 Hydroxy-methoxybenzylidene
[] 389.38 Not reported Fluorophenyl, pyridinylmethyl
[] 421.35† Not reported Fluorobenzoyl, hydroxyphenyl

*Estimated based on structural analogs.
†Calculated from the formula C₂₁H₂₀F₂N₂O₅.

Pharmacological and Industrial Relevance

  • Oxalic Acid as a Counterion : Commonly used to enhance solubility and bioavailability, as seen in and . This contrasts with trifluoroacetate salts (), which may pose toxicity concerns .
  • Benzylsulfanyl vs. Other Sulfur Groups : The benzylsulfanyl moiety in the target compound could confer higher lipophilicity compared to oxadiazole-sulfanyl derivatives (), impacting membrane permeability.

Biological Activity

The compound 2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one; oxalic acid represents a complex organic structure with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, in vitro and in vivo studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzylsulfanyl moiety linked to a piperazine ring, which is further substituted with a furan group and an oxalic acid moiety. The unique structure may contribute to its biological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical formula can be represented as follows:

C17H20N2O3SC_{17}H_{20}N_2O_3S

This structure includes functional groups that are known to influence biological activity, such as the piperazine ring, which is often associated with various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to 2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzylsulfanyl compounds possess broad-spectrum activity against various bacterial strains and fungi.

Case Study: Antifungal Activity

In a study evaluating the antifungal activity of related compounds, several derivatives demonstrated high inhibition rates against pathogens such as Candida albicans and Aspergillus niger. For example, compounds with similar structures showed inhibition rates exceeding 70% at concentrations of 50 μg/mL .

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has been explored through various in vitro studies. Research indicates that similar benzylsulfanyl derivatives exhibit cytotoxic effects on cancer cell lines such as breast adenocarcinoma and glioblastoma multiforme.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(benzylsulfanyl)-...Breast adenocarcinoma10
2-(benzylsulfanyl)-...Glioblastoma multiforme5
Related compound AColon cancer15
Related compound BLung cancer12

This table summarizes the cytotoxic activity of the compound and its analogs against various cancer cell lines, indicating promising anticancer properties.

The mechanism of action for compounds like 2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one may involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptosis have been observed in treated cell lines, including chromatin condensation and cell shrinkage .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzylsulfanyl group and the piperazine ring can significantly impact potency and selectivity.

Key Findings

  • Substituent Effects : The presence of electron-withdrawing groups on the benzene ring enhances antimicrobial activity.
  • Piperazine Modifications : Alterations to the piperazine structure can lead to increased cytotoxicity against specific cancer types.
  • Furan Ring Influence : The furan moiety contributes to both antimicrobial and anticancer activities, potentially through interactions with cellular targets involved in these pathways.

Q & A

Q. What are the key steps and challenges in synthesizing 2-(benzylsulfanyl)-1-{4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core followed by functionalization with benzylsulfanyl and furan-oxoethyl groups. Key steps include:

  • Nucleophilic substitution to introduce the benzylsulfanyl moiety.
  • Coupling reactions to attach the furan-oxoethyl group to the piperazine ring. Challenges include maintaining reaction purity (e.g., avoiding oxidation of sulfur groups) and optimizing yields through controlled temperatures (e.g., reflux conditions) and inert atmospheres .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • NMR spectroscopy identifies proton environments, such as the benzylsulfanyl (δ ~3.5–4.0 ppm) and piperazine protons (δ ~2.5–3.5 ppm).
  • Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns.
  • FT-IR detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹). Cross-validation with X-ray crystallography (if available) resolves ambiguities .

Q. What role does oxalic acid play in modulating the compound’s solubility or stability?

Oxalic acid, as a co-former, can form salts or co-crystals, enhancing aqueous solubility through hydrogen bonding. Its acidic protons (pKa ~1.25 and 4.14) may stabilize the compound in acidic environments, which is critical for bioavailability studies. Comparative dissolution studies in oxalic acid vs. other acids (e.g., sulfuric) reveal differences in solubility profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across related compounds?

Contradictions often arise from structural variations (e.g., substituent effects on the furan or piperazine moieties). Methodological approaches include:

  • Comparative assays : Test analogs under identical conditions (e.g., IC50 values in cytotoxicity screens).
  • Structure-activity relationship (SAR) modeling : Use computational tools to correlate substituents (e.g., electron-withdrawing groups on the benzyl ring) with activity trends.
  • Target validation : Confirm binding specificity via molecular docking or knockout studies .

Q. What computational strategies are effective for predicting interactions with biological targets?

  • Molecular dynamics (MD) simulations : Assess binding stability of the compound’s piperazine-furan core with receptors (e.g., GPCRs).
  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Pharmacophore modeling : Map key features (e.g., hydrogen-bond acceptors from the oxadiazole or furan groups) to prioritize synthetic targets .

Q. How do reaction conditions influence synthetic yields, and what optimization strategies are recommended?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require rigorous drying.
  • Catalyst optimization : Use Pd/C or CuI for coupling reactions, monitoring via TLC or HPLC.
  • Temperature control : Stepwise heating (e.g., 60°C for nucleophilic substitution, 100°C for cyclization) minimizes side reactions. Yield improvements (e.g., from 48% to 65%) are achievable through iterative DoE (Design of Experiments) .

Q. What methodologies are suitable for analyzing dissolution kinetics in oxalic acid mixtures?

  • Kabai kinetic model : Fit time-dependent dissolution data to assess rate constants (k) and solid-phase transformations (e.g., hematite to iron oxalate).
  • SEM/XRD : Monitor morphological and crystallographic changes during dissolution.
  • pH-stat titration : Maintain constant pH to isolate acid-specific effects. Contradictory findings (e.g., variable rate constants in mixed acids) may arise from competing ligand interactions .

Methodological Notes

  • Safety : Handle oxalic acid with PPE (gloves, goggles) due to its corrosive nature; consult safety protocols in .
  • Instrumentation : Use high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) for unambiguous structural assignment .

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